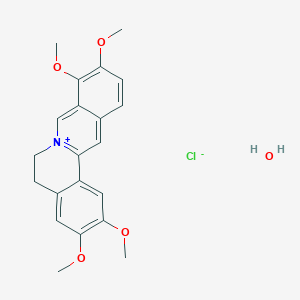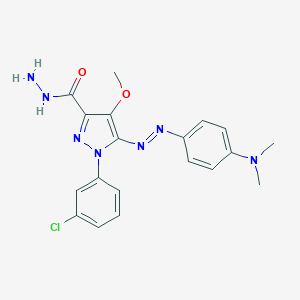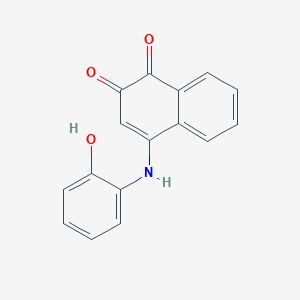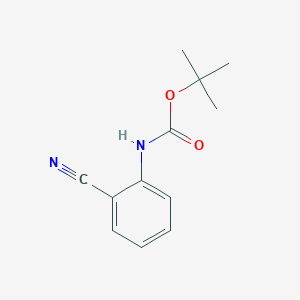
Palmatinchlorid-Hydrat
Übersicht
Beschreibung
Palmatine chloride monohydrate is a protoberberine alkaloid and a major component of herbal preparations mainly used in traditional Chinese, Korean, and Indian medicine . It can be found in various medicinal plants such as Coptis chinensis, Rhizoma coptidis, Corydalis yanhusuo, and Radix tinosporae . It acts as a microbial collagenase inhibitor and a potential anti-infective agent. It possesses many other pharmacological properties such as antioxidant, anti-inflammatory, anticancer, anti-viral, and neuroprotective .
Synthesis Analysis
Palmatine chloride’s hygroscopic stability has been improved by preparing a single crystal of PMT–SSA (C 21 H 20 NO 4 ·C 7 H 5 O 6 S·H 2 O) using the solvent evaporation method . Additionally, 20 new palmatine derivatives were synthesized and examined for their antibacterial activities .
Molecular Structure Analysis
The molecular formula of Palmatine chloride is C21H22ClNO4 . Its molecular weight is 387.86 .
Chemical Reactions Analysis
Palmatine chloride is an orally active and irreversible indoleamine 2,3-dioxygenase 1 (IDO-1) inhibitor . It can also inhibit West Nile virus (WNV) NS2B-NS3 protease in an uncompetitive manner .
Physical And Chemical Properties Analysis
The molecular weight of Palmatine chloride is 387.86 (anhydrous basis) . The molecular formula is C21H22NO4.Cl .
Wissenschaftliche Forschungsanwendungen
Alkaloid-Standard für die Validierung analytischer Methoden
Palmatinchlorid-Hydrat dient als Alkaloid-Standard bei der Validierung analytischer Methoden. Es wird insbesondere zur Bestimmung von Berberin, Hydrastinin und Canadinin in Goldrutenwurzelpulver (Hydrastis canadensis L.) verwendet . Diese Anwendung ist entscheidend, um die Genauigkeit und Zuverlässigkeit quantitativer Analysen in der phytochemischen Forschung zu gewährleisten.
Synthese von Heteroaryl-Protoberberinen
Die Verbindung wird bei der Synthese von 8-Heteroaryl-7,8-Dihydroprotoberberinen verwendet . Diese Derivate sind aufgrund ihres potenziellen pharmakologischen Wirkungsmechanismus von Interesse, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Phototoxizitätsstudien
This compound weist Eigenschaften eines potenziellen Phototoxins auf . Es weist geringe Quantenausbeuten für die Fluoreszenz auf, was es zu einem interessanten Thema für Phototoxizitätsstudien macht, die die Auswirkungen von licht-aktivierten Verbindungen auf biologische Systeme untersuchen.
Raman-Spektroskopie-Analyse
Die normalen Raman-Spektren der Verbindung und Berechnungen der Dichtefunktionaltheorie (DFT) wurden berichtet, was auf ihre Eignung für die Raman-Spektroskopie-Analyse hinweist . Diese Anwendung ist wichtig bei der Strukturaufklärung chemischer Verbindungen.
Pharmazeutische Salzbildung
Es wurden Forschungen zur Verbesserung der hygroskopischen Stabilität von Palmatinchlorid durchgeführt, indem ein kristallines pharmazeutisches Salz gebildet wurde, das als Palmatinsulfosalicylat bekannt ist . Diese Form verbessert die Stabilität der Verbindung, was für Lagerung und Transport von Vorteil ist.
Untersuchung der antibakteriellen Eigenschaften
This compound hat Vorteile in Bezug auf die antibakteriellen Eigenschaften im Vergleich zu seinen anderen Salzformen gezeigt . Dies macht es zu einer wertvollen Verbindung für die Forschung nach neuen Antibiotika.
Wirkmechanismus
Target of Action
Palmatine chloride hydrate, also known as Palmatine chloride monohydrate or UNII-ZMR2H7M7PK, is an isoquinoline alkaloid . It has been reported to interact with various molecular targets such as hydrolase, kinase, cytochrome P450, and family A G protein-coupled receptors . These targets play crucial roles in various biological processes, including metabolism, signal transduction, and cellular homeostasis.
Mode of Action
Palmatine chloride hydrate acts by binding to its targets and modulating their activity . For instance, it has been used to test its effects as an inhibitor of soluble epoxide hydrolase (sEH) in vitro . By inhibiting sEH, palmatine chloride hydrate can potentially modulate the metabolism of epoxides, which are involved in various physiological processes.
Biochemical Pathways
Palmatine chloride hydrate is known to affect several biochemical pathways. One of the key pathways influenced by this compound is the Nrf2-related antioxidant pathway . Activation of this pathway enhances the body’s defense against oxidative stress. Additionally, palmatine chloride hydrate inhibits the activation of the NLRP3-related pyroptosis pathway . Pyroptosis is a form of programmed cell death that is typically associated with inflammation. Therefore, by modulating these pathways, palmatine chloride hydrate can exert anti-inflammatory and antioxidant effects.
Pharmacokinetics
They are metabolized by enzymes such as cytochrome P450s, and excreted via the kidneys .
Result of Action
Palmatine chloride hydrate exhibits various molecular and cellular effects. It has been reported to decrease growth and invasion in prostate cancer cells, as well as activation of FLIP and NF-κB . It also decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid in animal models . Furthermore, it can significantly alleviate lung inflammation and acute lung injury caused by particulate matter .
Safety and Hazards
Palmatine chloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Palmatine chloride hydrate interacts with various enzymes, proteins, and other biomolecules. It has been reported to bind hemoglobin and DNA at AT base pairs . It also acts as a microbial collagenase inhibitor . These interactions play a crucial role in its biochemical properties and potential therapeutic applications .
Cellular Effects
Palmatine chloride hydrate has significant effects on various types of cells and cellular processes. In prostate cancer cells, it decreases growth and invasion as well as activation of FLIP and NF-κB . It also exhibits antioxidative, anti-inflammatory, anticancer, anti-viral, and neuroprotective properties .
Molecular Mechanism
The molecular mechanism of action of Palmatine chloride hydrate involves binding interactions with biomolecules and changes in gene expression. It binds to hemoglobin and DNA at AT base pairs . It also inhibits microbial collagenase, which could contribute to its potential anti-infective properties .
Temporal Effects in Laboratory Settings
The effects of Palmatine chloride hydrate change over time in laboratory settings. It exhibits low quantum yields for fluorescence .
Dosage Effects in Animal Models
In animal models, the effects of Palmatine chloride hydrate vary with different dosages. It decreases locomotor activity and levels of dopamine, 5-HT, and homovanillic acid .
Metabolic Pathways
Palmatine chloride hydrate is involved in various metabolic pathways. It has been reported that glucuronidation and sulfation are the main metabolic pathways of Palmatine . It interacts with various enzymes and cofactors, and could have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQNSCSNSSZUIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047869 | |
| Record name | Palmatine chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171869-95-7 | |
| Record name | Palmatine chloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatine chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMATINE CHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)





![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
